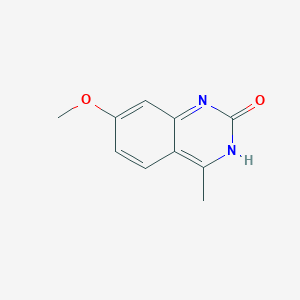

7-Methoxy-4-methylquinazolin-2(1H)-one

Description

Overview of the Quinazolinone Heterocyclic System in Medicinal Chemistry

The quinazolinone heterocyclic system, a fusion of benzene (B151609) and pyrimidine (B1678525) rings, is a privileged scaffold in medicinal chemistry, renowned for its broad spectrum of biological activities. nih.govmdpi.comijpca.orgopenmedicinalchemistryjournal.com This structural motif is a key component in numerous synthetic and naturally occurring compounds that have demonstrated significant therapeutic potential. The versatility of the quinazolinone core allows for substitutions at various positions, leading to a diverse array of derivatives with a wide range of pharmacological effects. nih.govijpca.org

Quinazolinone derivatives have been extensively investigated and have shown activities including, but not limited to, anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral properties. researchgate.netijbpsa.comepstem.net The ability of the quinazolinone structure to interact with various biological targets is a key reason for its prominence in drug discovery and development. ijpca.org

Historical Perspective on the Discovery and Development of Quinazolinone Derivatives

The journey of quinazolinone derivatives in the realm of medicine has a rich history. The first synthesis of a quinazoline (B50416) derivative was reported in the late 19th century, marking the beginning of extensive research into this class of compounds. mdpi.com Over the decades, the therapeutic potential of quinazolinones has been increasingly recognized, with several derivatives being developed into clinically used drugs for various conditions. mdpi.com

The continuous exploration of the quinazolinone scaffold has been driven by the desire to discover new and more effective therapeutic agents. The adaptability of its synthesis allows for the creation of large libraries of compounds for screening, which has been instrumental in the identification of new lead molecules for drug development. openmedicinalchemistryjournal.com

Rationale for Focused Academic Investigation of 7-Methoxy-4-methylquinazolin-2(1H)-one

While the broader quinazolinone class is well-studied, specific derivatives such as this compound represent areas of untapped research potential. The rationale for a focused academic investigation into this particular compound stems from the established pharmacological importance of its constituent parts. The presence of a methoxy (B1213986) group at the 7-position and a methyl group at the 4-position of the quinazolinone core suggests the potential for unique biological activities.

Despite this, a comprehensive review of the scientific literature reveals a notable absence of dedicated research on the synthesis, characterization, and biological evaluation of this compound. This knowledge gap presents a compelling opportunity for academic research to explore the potential of this compound and to contribute new insights to the field of medicinal chemistry. Further investigation is warranted to determine if this compound possesses novel therapeutic properties that could be harnessed for the development of new drugs.

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O2 |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

7-methoxy-4-methyl-3H-quinazolin-2-one |

InChI |

InChI=1S/C10H10N2O2/c1-6-8-4-3-7(14-2)5-9(8)12-10(13)11-6/h3-5H,1-2H3,(H,11,12,13) |

InChI Key |

IUOLSQXLCXVPMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C=CC(=CC2=NC(=O)N1)OC |

Origin of Product |

United States |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 7 Methoxy 4 Methylquinazolin 2 1h One Derivatives

Positional and Substituent Effects on the Quinazolinone Scaffold

The biological activity of quinazolinone derivatives can be significantly modified by the nature and position of various substituents on the core structure. mdpi.com Structure-activity relationship (SAR) studies have shown that substitutions at positions 2, 3, 6, and 8, as well as the nature of the aromatic ring at position 3, are crucial for determining the pharmacological effects, particularly antimicrobial activities. nih.gov

The methoxy (B1213986) group, particularly at the C-7 position, plays a significant role in the biological activity of quinazolinone derivatives. As an electron-donating group, it can influence the electronic environment of the quinazolinone ring system, which is critical for receptor interactions. mdpi.comevitachem.com Studies on various quinazolinone derivatives have consistently shown that the presence of a methoxy group can lead to potent antimicrobial and cytotoxic activities. nih.gov

In the context of receptor binding, molecular modeling has indicated that the 7-methoxy group can enhance π-stacking interactions with aromatic residues, such as phenylalanine, within a receptor's binding pocket. evitachem.com This enhanced interaction can contribute to higher binding affinity and efficacy. For instance, in the development of epidermal growth factor receptor (EGFR) inhibitors, the inclusion of electron-donating groups at the 6 and 7 positions of the quinazoline (B50416) core was found to increase the antiproliferative activity of the compounds. mdpi.com The 7-methoxy group is a key feature in several biologically active quinazolinones, including 7-Methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one, which serves as an intermediate in the synthesis of the EGFR inhibitor gefitinib. chemicalbook.com

The influence of the methoxy group is also observed in naturally occurring quinazolinones. For example, actinoquinazolinone, isolated from a marine bacterium, features a 6-methoxy and 7-hydroxy substitution pattern and has been shown to suppress the motility of gastric cancer cells. nih.gov

The substituent at the C-4 position of the quinazolinone scaffold is critical for modulating pharmacological activity, often by interacting with specific pockets within a biological target. A methyl group at the C-4 position can occupy a hydrophobic subpocket in a receptor, thereby improving binding affinity and selectivity. evitachem.com While much of the literature focuses on 4-aminoquinazoline derivatives as EGFR inhibitors, the principles of hydrophobic interaction are broadly applicable. nih.govmdpi.com

The reactivity at the C-4 position is well-established, and it is a common site for modification in the design of new therapeutic agents. beilstein-journals.org The presence of a methyl group, as opposed to a larger or more polar substituent, can fine-tune the compound's physical properties, such as solubility and lipophilicity, which in turn affects its pharmacokinetic profile.

Modifications at other positions of the quinazolinone ring system have been extensively explored to optimize biological activity.

Position 2: The substituent at the C-2 position is highly influential. The presence of a methyl group or various substituted aromatic rings at this position is considered essential for antimicrobial activities. nih.gov For example, a series of 2-methyl-3-(1,3,4-thiadiazol-2-yl)-4-(3H) quinazolinones demonstrated both antibacterial and antifungal activity. In other studies, linking different heterocyclic moieties or aryl groups at C-2 has been a successful strategy for developing potent anticancer agents. nih.gov

Position 3: The N-3 position is another critical site for substitution. Attaching substituted aromatic rings at this position is a key feature for many centrally active quinazolinones. rsc.org For instance, a series of 3-methylquniazolinone derivatives were synthesized and showed significant inhibitory effects against wild-type EGFR tyrosine kinase and various tumor cell lines. nih.gov

Positions 6 and 8: The introduction of halogen atoms, such as chlorine or bromine, at the C-6 and C-8 positions has been shown to enhance the antimicrobial properties of the quinazolinone scaffold. nih.gov

The following table summarizes the impact of various substituents on the antibacterial activity of a series of 4(3H)-quinazolinone derivatives against S. aureus.

| Compound ID | Ring 1 Substituent (Position 7) | Ring 2 Substituent | Ring 3 Substituent (Position 3) | MIC (μg/mL) vs S. aureus |

| Derivative A | H | 4-Fluorophenyl | 4-Methoxyphenyl | 1 |

| Derivative B | Methoxy | 4-Fluorophenyl | 4-Methoxyphenyl | 0.5 |

| Derivative C | H | 4-Chlorophenyl | 4-Methoxyphenyl | 2 |

| Derivative D | H | 4-Fluorophenyl | 4-Chlorophenyl | 4 |

| Derivative E | Methoxy | 4-Fluorophenyl | 4-Chlorophenyl | 1 |

Data is illustrative and compiled from general findings in cited literature. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For quinazolinone derivatives, 3D-QSAR models have been successfully developed to predict their potency as inhibitors of targets like EGFR. nih.gov These models use statistical methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), to build a mathematical relationship. nih.gov

The process involves aligning the quinazolinone-based compounds on a common scaffold and calculating various molecular descriptors (e.g., steric, electrostatic, hydrophobic fields). nih.gov A robust QSAR model, validated internally (Q²) and externally (R²pred), can then be used to predict the activity of novel, unsynthesized compounds. nih.govnih.gov This predictive capability allows for the rational design of new derivatives with potentially enhanced therapeutic efficacy. For example, a QSAR study on quinazoline-4(3H)-one analogs as EGFR inhibitors successfully designed five new compounds with predicted activities higher than the template compounds. nih.gov These models provide valuable insights into the structural requirements for potent activity, guiding synthetic efforts toward more promising candidates. nih.govjmchemsci.com

Conformational Analysis and Stereochemical Considerations in SAR

Stereochemistry also plays a vital role. The presence of chiral centers can lead to stereoisomers (enantiomers or diastereomers) that may exhibit vastly different pharmacological activities and pharmacokinetic profiles. Although the parent 7-Methoxy-4-methylquinazolin-2(1H)-one is achiral, derivatization can introduce chirality. Understanding the preferred conformation and the stereochemical requirements of the target receptor is essential for designing potent and selective inhibitors. Techniques like NMR spectroscopy and computational methods are employed to study the conformational preferences of these molecules. rsc.orgufms.br The stability of a particular conformation, such as an equatorial versus an axial position for a substituent on a cyclohexane (B81311) ring, is determined by energetic factors like 1,3-diaxial interactions, a principle that also applies to complex heterocyclic systems. sapub.org

Scaffold Hopping and Isosteric Replacement Strategies in Lead Optimization

Scaffold hopping and isosteric replacement are powerful strategies in medicinal chemistry for lead optimization. researchgate.net These techniques aim to identify novel core structures (scaffolds) that maintain the key pharmacophoric features required for biological activity while offering improved properties such as potency, selectivity, or pharmacokinetics. researchgate.netnih.gov

Scaffold Hopping: This involves replacing the central quinazolinone core with a different, structurally distinct framework. This strategy has been successfully applied to discover novel inhibitors. For example, a scaffold hopping approach was used to transition from quinoline-based compounds to new quinazoline derivatives as efflux pump inhibitors in S. aureus. d-nb.info In another study, optimization of a lead compound, 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, was achieved through scaffold hopping by expanding one of the rings, leading to new and highly potent antitumor agents. nih.gov

Isosteric Replacement: This strategy involves substituting a functional group within the molecule with another group that has similar physical and chemical properties (a bioisostere). researchgate.net The goal is to enhance a desired property without drastically altering the molecule's interaction with its target. For example, replacing a thiophene (B33073) ring, which can be a metabolic liability, with a phenyl ring in a series of thienopyrimidinone inhibitors led to the discovery of novel quinazolinone-based allosteric inhibitors of HIV-1 reverse transcriptase. nih.gov This approach can also be used to explore new chemical space and generate intellectual property. rsc.org

These strategies are often guided by computational methods and a deep understanding of the SAR of the initial lead compound, allowing for the rational design of next-generation therapeutic agents. nih.govnih.gov

Molecular and Cellular Mechanisms of Action of 7 Methoxy 4 Methylquinazolin 2 1h One

Identification and Characterization of Putative Biological Targets

There is no available scientific literature that identifies or characterizes putative biological targets of 7-Methoxy-4-methylquinazolin-2(1H)-one.

Enzyme Inhibition and Activation Studies (e.g., Kinases, Tubulin)

No studies reporting the effects of this compound on enzyme activity, including but not limited to kinases or tubulin polymerization, were found in the public domain. While other quinazoline (B50416) derivatives have been investigated as kinase and tubulin inhibitors, this specific information is not available for the requested compound. nih.govnih.gov

Receptor Binding and Modulation

There are no published receptor binding assays or modulation studies for this compound. Consequently, its affinity and activity at any physiological receptor are currently unknown.

Protein-Protein Interaction Interference

No research has been published detailing the ability of this compound to interfere with or modulate protein-protein interactions.

Modulation of Key Cellular Signaling Pathways

Specific details on the modulation of key cellular signaling pathways by this compound are not available in the scientific literature.

Induction of Apoptosis and Programmed Cell Death Pathways

There are no experimental data to confirm or deny that this compound induces apoptosis or interacts with programmed cell death pathways. Mechanistic studies, such as caspase activation or analysis of apoptotic markers following treatment with this compound, have not been reported. nih.gov

Regulation of Cell Cycle Progression (e.g., G2/M Arrest)

The effect of this compound on cell cycle progression remains uninvestigated in the available literature. There are no studies to indicate whether it can induce cell cycle arrest at any phase, such as G2/M.

Autophagy-Related Mechanisms

No studies were found that investigate the role of this compound in the regulation of autophagy.

Inflammatory Cascade Inhibition

There is no available research detailing the effects of this compound on inflammatory pathways or the expression of inflammatory mediators.

Analysis of Gene Expression and Proteomic Changes in Response to the Compound

No literature exists that reports on the analysis of gene expression or proteomic shifts resulting from cellular exposure to this compound.

In vitro Mechanistic Investigations Using Advanced Cell Culture Models

Mechanistic studies of this compound using advanced in vitro models have not been reported in the scientific literature.

Pre Clinical Pharmacological Activities of 7 Methoxy 4 Methylquinazolin 2 1h One and Its Potent Analogues

Antineoplastic Activity in Pre-clinical Models

A potent analogue, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, has been identified as a promising anticancer lead compound. nih.govnih.gov This analogue has demonstrated significant antineoplastic activity in various preclinical models, which are detailed in the following sections.

Cytotoxicity and Antiproliferative Effects in Established Cancer Cell Lines (in vitro)

The analogue 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one has shown exceptionally high antiproliferative activity when screened against the NIH-NCI 60 human tumor cell line panel. nih.govacs.org The compound exhibited potent cytotoxic effects with GI₅₀ (concentration for 50% growth inhibition) values in the low to sub-nanomolar range for many of the tested cell lines. nih.govacs.org This level of potency indicates a strong inhibitory effect on the proliferation of a diverse range of human cancer cells. nih.gov

Another related analogue, 4-(2-chloroquinazo-4-yl)-7-methoxy-3,4-dihydroquinoxalin-2(1H)-one, also displayed significant antiproliferative activity with low nanomolar GI₅₀ values ranging from 0.53 to 2.01 nM. nih.gov The potent cytotoxicity of these compounds underscores the importance of the 4-(quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one scaffold for high anticancer activity. nih.gov

| Cancer Type | Cell Line | GI₅₀ (nM) |

|---|---|---|

| Leukemia | CCRF-CEM | 0.430 |

| Leukemia | K-562 | 0.431 |

| Non-Small Cell Lung | NCI-H460 | 0.397 |

| Non-Small Cell Lung | NCI-H522 | 0.294 |

| Colon Cancer | HCT-116 | 0.403 |

| Colon Cancer | SW-620 | 0.391 |

| CNS Cancer | SF-295 | 0.435 |

| Melanoma | UACC-62 | 0.432 |

| Ovarian Cancer | OVCAR-3 | 0.457 |

| Renal Cancer | 786-0 | 0.443 |

| Prostate Cancer | PC-3 | 0.433 |

| Breast Cancer | MCF7 | 0.413 |

| Breast Cancer | MDA-MB-468 | 0.415 |

This table presents a selection of GI₅₀ values for the analogue 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one from the NCI-60 cell line screen. The data highlights the compound's broad-spectrum, sub-nanomolar antiproliferative activity.

In vivo Antitumor Efficacy in Animal Xenograft Models

The significant in vitro activity of the analogue 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one led to its evaluation in animal models. nih.gov In a nude mouse subcutaneous xenograft model using NCI-H460 lung cancer cells, the compound demonstrated significant, dose-dependent inhibition of tumor growth. nih.gov At the highest tested dose, the tumor growth inhibition was comparable to that of the established chemotherapeutic agent paclitaxel. nih.gov

| Treatment Group | Tumor Growth Inhibition (%) |

|---|---|

| Analogue (1.0 mg/kg) | 61.9% |

| Analogue (0.5 mg/kg) | 36.8% |

| Analogue (0.25 mg/kg) | 17.8% |

| Paclitaxel (15 mg/kg) | 60.4% |

This table summarizes the tumor growth inhibition rates observed in nude mice bearing NCI-H460 xenografts following treatment with 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one or a reference compound. nih.gov

Anti-angiogenic and Tumor-Vascular Disrupting Properties

Mechanistic studies have revealed that 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and its analogues function as a novel class of tubulin-binding tumor-vascular disrupting agents (VDAs). nih.govnih.govacs.org Unlike anti-angiogenic agents that primarily inhibit the formation of new blood vessels, VDAs target and disrupt the established vasculature within a tumor. nih.govnih.gov This action leads to a rapid collapse of the tumor's blood supply, resulting in extensive necrosis and apoptosis of cancer cells. nih.gov

Analysis of xenograft tumor tissues after treatment with the analogue confirmed that it inhibited tumor cell proliferation, induced apoptosis, and caused disruption of the tumor vasculature. nih.govnih.gov This mechanism of action, targeting the established tumor blood vessels, is a key characteristic of this class of compounds. nih.govacs.org

Antimicrobial Activity

The quinazolinone core is recognized for its potential as a source of antimicrobial agents, with various derivatives showing activity against a spectrum of bacteria and fungi. nih.govnih.govbiomedpharmajournal.org

Antibacterial Spectrum and Minimum Inhibitory Concentrations (in vitro)

Quinazolinone derivatives have been reported to possess antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and some Gram-negative bacteria like Klebsiella pneumoniae and Pseudomonas aeruginosa. nih.govnih.govfrontiersin.org The antimicrobial activity can be influenced by the nature of substitutions on the quinazolinone ring. nih.gov For instance, the introduction of methoxy (B1213986) groups or halogen atoms can alter the antibacterial efficacy. frontiersin.orgresearchgate.net While the broader class of quinazolinones shows promise, specific Minimum Inhibitory Concentration (MIC) data for 7-Methoxy-4-methylquinazolin-2(1H)-one against a panel of bacteria were not available in the reviewed literature. One study noted that for a series of quinazolin-4(3H)-one derivatives, the substitution of a methoxy group in the phenyl ring at the 2nd position of the quinazolinone reduced activity against tested strains compared to its unsubstituted parent compound. frontiersin.org

Antifungal Efficacy (in vitro)

The quinazolinone scaffold is also associated with antifungal activity. nih.govmdpi.com Various derivatives, including fused pyrolo-quinazolinones and pyridazine-quinazolinones, have demonstrated good activity against pathogenic fungi such as Candida albicans and Aspergillus niger. nih.govbiomedpharmajournal.org Newly synthesized pyrazol-quinazolinone compounds also exhibited significant antifungal activity against several phytopathogenic fungi. mdpi.comresearchgate.net This suggests that the quinazolinone structure is a viable pharmacophore for the development of new antifungal agents. researchgate.net However, specific data on the in vitro antifungal efficacy of this compound was not detailed in the surveyed scientific reports.

Antiviral Activity in Viral Replication Assays (in vitro)

The quinazolinone core has been identified as a promising scaffold for the development of novel antiviral agents. Various analogues have demonstrated inhibitory effects against a range of viruses in in vitro assays.

Substituted quinazolinone compounds have shown notable activity against Zika virus (ZIKV) and Dengue virus (DENV). nih.gov For instance, certain di-substituted quinazolinone compounds can inhibit ZIKV replication by 68%–90%. nih.gov Further chemical modifications have led to the identification of tri-substituted quinazolinone analogues with potent and broad-spectrum activities against both ZIKV and DENV, with EC50 values reaching the nanomolar range. nih.gov

Analogues of 2-methyl-3-aryl-4(3H)-quinazolinone have been synthesized and evaluated for their antiviral activity against Tobacco Mosaic Virus (TMV). Some of these compounds have demonstrated significant in vivo curative effects against TMV. mdpi.com The antiviral activity was found to be dependent on the nature of the substituents on the quinazolinone core. mdpi.com

| Compound/Analogue Class | Virus | Activity Metric | Potency | Reference |

|---|---|---|---|---|

| Di-substituted quinazolinones | Zika Virus (ZIKV) | % Inhibition | 68%–90% | nih.gov |

| Tri-substituted quinazolinones (e.g., compounds 22, 27, 47) | Zika Virus (ZIKV) & Dengue Virus (DENV) | EC50 | As low as 86 nM | nih.gov |

| 2-Aryl- or 2-methyl-3-(substituted-benzalamino)-4(3H)-quinazolinone derivatives | Tobacco Mosaic Virus (TMV) | Curative Effect (in vivo) | Moderate to good | mdpi.com |

Anti-inflammatory and Immunomodulatory Potentials

Quinazolinone derivatives have been investigated for their potential to mitigate inflammatory responses, a key factor in numerous pathological conditions. nih.gov

The anti-inflammatory effects of quinazolinone analogues are often attributed to their ability to inhibit the production of pro-inflammatory mediators. For example, certain quinazolinone derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins (B1171923) involved in inflammation. nih.gov Specifically, compounds such as 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone and methylsulfonyl-substituted 2,3-diarylquinazolinones have demonstrated improved COX-2 inhibitory activity. nih.gov

Furthermore, studies on quinazolinone-based hydroxamates have indicated their potential to inhibit nitric oxide (NO) production in vitro, another key mediator in the inflammatory cascade. ctu.edu.vn The anti-inflammatory activity of quinazolinones is also linked to the downregulation of pro-inflammatory cytokines. nih.gov Research has shown that these compounds can inhibit the expression of interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). nih.gov

| Analogue Class | Pro-inflammatory Mediator | Effect | Reference |

|---|---|---|---|

| 3-(p-substituted phenyl)-6-bromo-4(3H)-quinazolinone | Cyclooxygenase-2 (COX-2) | Inhibition | nih.gov |

| Methylsulfonyl-substituted 2,3-diarylquinazolinones | Cyclooxygenase-2 (COX-2) | Inhibition | nih.gov |

| Quinazolinone based hydroxamates | Nitric Oxide (NO) | Inhibition | ctu.edu.vn |

| Quinazolinone derivatives | Interleukin-1β (IL-1β) | Inhibition of expression | nih.gov |

| Quinazolinone derivatives | Tumor Necrosis Factor-α (TNF-α) | Inhibition of expression | nih.gov |

The immunomodulatory potential of compounds related to this compound extends to their effects on immune cell activity. A synthetic isoquinolinic alkaloid, MHTP, which also contains a methoxy group, has been shown to reduce the migration of leukocytes, including lymphocytes and eosinophils, in a murine model of pulmonary allergic inflammation. nih.govresearchgate.net This compound also decreased the number of CD3+CD4+ T cells in the bronchoalveolar lavage fluid. nih.gov

In terms of cytokine production, MHTP treatment led to a significant reduction in the levels of Th2 cytokines such as IL-4 and IL-13, and the pro-inflammatory cytokine IL-17. researchgate.net Interestingly, the treatment also resulted in a significant increase in the production of Interferon-gamma (IFN-γ), suggesting a shift towards a Th1-type immune response. nih.govresearchgate.net

Central Nervous System (CNS) Related Activities in Animal Models

The versatile quinazolinone scaffold has also shown promise in targeting the central nervous system, with analogues being explored for neuroprotective and psychoactive properties.

Derivatives of quinazolinone have been investigated for their potential to protect neuronal cells from damage. A study on novel 6,7-dimethoxyquinazolin-4(3H)-one derivatives demonstrated significant cerebroprotective activity in a rat model of cerebral ischemia. distantreader.org In this model, which mimics stroke, certain derivatives were found to be as effective as the reference drug, ethylmethylhydroxypyridine succinate, in reducing the area of brain necrosis and improving cognitive functions as assessed by the Y-maze test. distantreader.org Another study highlighted that quinazolinone derivatives showed promising neural cell protection in an MPP+ induced SH-SY5Y cell injury model, which is relevant to Parkinson's disease. nih.gov

The potential of quinazolinone derivatives to modulate anxiety and related behaviors has been explored in rodent models. Research has shown that the introduction of an electronegative group into the quinazolinone nucleus can result in compounds with potent anxiolytic and anti-depressive actions, importantly, without inducing sedative-hypnotic side effects. nih.govbenthamscience.com

A Russian patent describes novel quinazoline (B50416) derivatives that exhibit a unique spectrum of psychotropic activity, including antidepressant, anxiolytic, and nootropic effects in in vivo experimental models. google.com These compounds were reported to have a more pronounced anxiolytic effect than the reference drug afobazole. google.com While many quinazoline derivatives have been reported to have sedative-hypnotic and anticonvulsant activities, the focus of some recent research has been to separate the anxiolytic effects from sedation. nih.gov

Other Emerging Biological Activities of this compound and its Potent Analogues

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities. Beyond well-established applications, derivatives of this heterocyclic system, including analogues of this compound, are being explored for a variety of other potential therapeutic uses. This section delves into the emerging preclinical evidence of their antidiabetic, cardiovascular, and antioxidant activities.

Antidiabetic Potential (e.g., DPP-4 inhibition)

The management of type 2 diabetes mellitus has seen a significant advancement with the advent of Dipeptidyl Peptidase-4 (DPP-4) inhibitors. nih.govnih.gov DPP-4 is an enzyme that inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). frontiersin.orgmdpi.com By inhibiting DPP-4, these drugs increase the levels of active incretins, which in turn enhance glucose-dependent insulin (B600854) secretion, suppress glucagon (B607659) release, and help maintain glucose homeostasis. frontiersin.orgmdpi.com

The quinazoline and quinazolinone scaffolds have been identified as privileged structures in the design of potent DPP-4 inhibitors. nih.govnih.gov A notable example is the marketed drug Linagliptin (B1675411), which features a quinazoline moiety linked to a xanthine (B1682287) core. nih.govnih.gov This has spurred research into a wide array of quinazolinone-based analogues as potential antidiabetic agents.

Research has demonstrated that novel series of thiazole-clubbed quinazoline derivatives exhibit fair to moderate in-vitro DPP-4 inhibitory activity. nih.gov For instance, one of the most promising compounds from a study showed an IC50 value of 1.12 nM, indicating high potency. nih.gov Further investigations into spiro cyclohexane-1,2'-quinazoline derivatives have yielded compounds with exceptionally high potency, with IC50 values in the picomolar range (0.0005-0.0089 nM), significantly more active than reference drugs like linagliptin (IC50: 0.77 nM). nih.gov

Similarly, a series of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives were synthesized and showed good inhibition against the DPP-4 enzyme, with IC50 values ranging from 1.4621 to 6.7805 µM. brieflands.com While less potent than the standard sitagliptin (B1680988), these findings highlight the versatility of the quinazolinone core for developing new DPP-4 inhibitors. brieflands.com The synthesis of eight distinct quinazolinone compounds (NPA-1, NPA-2, NPA-201, NPA-212, PS-3, PS-6, PS-46, and NPA-107) also demonstrated strong DPP-IV inhibitory activity when compared to sitagliptin (IC50 value = 0.06 µM), further cementing the potential of this chemical class. researchgate.net

| Compound Series | Key Structural Feature | Reported Activity (IC50) | Reference |

|---|---|---|---|

| Thiazoloquinazoline Analogs | Thiazole (B1198619) ring fused with quinazoline | 1.12 nM (most promising compound) | nih.gov |

| Spiro Cyclohexane-1,2'-quinazoline Derivatives | Spiro cyclohexane (B81311) ring | 0.0005-0.0089 nM | nih.gov |

| Methylquinazolin-pyrimidine Derivatives | Pyrimidine (B1678525) ring fused with quinazoline | 0.31 nM and 0.35 nM (compounds 26a & 26b) | researchgate.net |

| 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile Derivatives | Substituted benzonitrile (B105546) moiety | 1.4621 to 6.7805 µM | brieflands.com |

| Various Quinazolinones (NPA series, PS series) | Distinct quinazolinone structures | Comparable to Sitagliptin (0.06 µM) | researchgate.net |

Cardiovascular System Effects

The quinazolinone nucleus is a recognized pharmacophore for cardiovascular activity, with various derivatives exhibiting effects on blood pressure and heart rate. medicalresearchjournal.orgnih.gov Research has shown that substitutions at different positions of the quinazolinone ring can impart significant cardiovascular properties, including antihypertensive effects. medicalresearchjournal.orgresearchgate.net

In one study, newly synthesized quinazolinone derivatives were screened for their cardiovascular activity in albino rats. medicalresearchjournal.org Several compounds were found to cause a potent and immediate fall in blood pressure, with some also inducing a delayed hypotensive effect lasting up to 60 minutes. medicalresearchjournal.org For example, compound 6 (3-(p-methoxybenzylidene) hydrazinoacetylamino-2-methyl-6-bromoquinazolin-4(3H)-one) produced an immediate fall of 35 mmHg followed by a more potent, gradual fall of 70 mmHg. medicalresearchjournal.org The mechanisms of action appeared to vary, with some compounds suggesting a peripheral site of action and others a central site of action based on their effects on carotid occlusion and noradrenaline responses. medicalresearchjournal.org

Another investigation into novel substituted quinazolin-4(3H)-one derivatives identified seven compounds with significant hypotensive effects that also led to bradycardia (a decrease in heart rate). researchgate.net These compounds demonstrated better activity than the reference drug Prazosin. researchgate.net The antihyperlipidemic and antihypercholesterolemic activities of 4(3H)-quinazolinone derivatives have also been reported, suggesting a broader role in managing cardiovascular health by potentially inhibiting dietary cholesterol absorption. nih.gov

| Compound/Series | Observed Effect | Details of Activity | Reference |

|---|---|---|---|

| Compound 6 (3-(p-methoxybenzylidene) hydrazinoacetylamino-2-methyl-6-bromoquinazolin-4(3H)-one) | Hypotension | Immediate fall of 35 mmHg, followed by a gradual fall of 70 mmHg. | medicalresearchjournal.org |

| Compounds 5, 7, 8, and 9 | Hypotension | Immediate fall of 20-40 mmHg and delayed fall of 10-40 mmHg. | medicalresearchjournal.org |

| Novel substituted quinazolin-4(3H)-one derivatives (7 compounds) | Hypotension and Bradycardia | Showed better activity than the reference drug Prazosin. | researchgate.net |

| 4(3H)-Quinazolinone and its halogenated derivatives | Antihyperlipidemic/Antihypercholesterolemic | Significant reduction in serum total cholesterol and LDL-C levels. | nih.gov |

Antioxidant Properties

Oxidative stress is implicated in the pathophysiology of numerous diseases. The quinazolinone scaffold has emerged as a promising source of novel antioxidant agents. sapub.org Studies have evaluated various quinazolinone derivatives for their ability to scavenge free radicals and act as antioxidants. nih.govingentaconnect.com

The antioxidant activity of these compounds is often assessed using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical scavenging assays. nih.govdntb.gov.ua Research indicates that the antioxidant capacity is highly dependent on the nature and position of substituents on the quinazolinone ring system. For 2-phenylquinazolin-4(3H)-one derivatives, the presence of at least one hydroxyl group, in addition to a methoxy group or a second hydroxyl group on the phenyl ring, is crucial for antioxidant activity. nih.govdntb.gov.ua

In one study, a series of novel quinazolinones functionalized with urea (B33335)/thiourea/thiazole moieties were synthesized and evaluated. ingentaconnect.com Compounds 3e , 5f , and 6c from this series demonstrated profound antioxidant potential in DPPH, superoxide, hydroxyl, and nitric oxide radical scavenging assays. ingentaconnect.com Another investigation of polyphenolic derivatives of quinazolin-4(3H)-one found that pyrogallol (B1678534) derivatives exhibited high antioxidant activity, comparable to standards like ascorbic acid and Trolox. nih.gov This activity was significantly influenced by the presence of a third phenolic group. nih.gov

| Compound Series | Key Structural Feature | Assay(s) Used | Key Findings | Reference |

|---|---|---|---|---|

| 2-Substituted Quinazolin-4(3H)-ones | Hydroxyl and methoxy groups on a 2-phenyl ring | DPPH, ABTS, TEAC-CUPRAC | Compound 21e (2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one) was a potent antioxidant with metal-chelating properties. | nih.gov |

| Quinazolinone–vanillin derivatives | Vanillin moiety | DPPH, Nitric oxide (NO) scavenging | Compounds 5 and 6 showed excellent scavenging capacity, more effective than vanillin. | sapub.org |

| Quinazolinones with urea/thiourea/thiazole | Urea, thiourea, or thiazole functionalization | DPPH, Superoxide, Hydroxyl, NO scavenging | Compounds 3e, 5f, and 6c showed profound antioxidant potential. | ingentaconnect.com |

| Polyphenolic derivatives of quinazolin-4(3H)-one | Pyrogallol (tri-phenolic) groups | DPPH | High antioxidant activity, comparable to ascorbic acid and Trolox. | nih.gov |

Computational and in Silico Studies in the Research of 7 Methoxy 4 Methylquinazolin 2 1h One

Molecular Docking and Ligand-Target Interaction Analysis

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the strength of the interaction. nih.gov For 7-Methoxy-4-methylquinazolin-2(1H)-one, docking studies are employed to identify potential protein targets and to understand the molecular basis of its activity. This process involves computationally placing the compound into the binding site of a protein whose three-dimensional structure is known. nih.gov

Research on various quinazolinone derivatives has demonstrated their ability to interact with a range of therapeutically relevant proteins. nih.govnih.gov These studies serve as a model for understanding the potential interactions of this compound. Common targets for the quinazolinone scaffold include enzymes like Poly (ADP-ribose) polymerase-1 (PARP-1), protein kinases such as AKT1 and Epidermal Growth Factor Receptor (EGFR), and other proteins implicated in cancer and inflammatory diseases. benthamdirect.comnih.govnih.govnih.gov

The analysis of docking results focuses on the binding affinity, typically expressed as a docking score in kcal/mol, and the specific molecular interactions between the ligand and the protein's active site residues. These interactions often include:

Hydrogen Bonds: Crucial for specificity and anchoring the ligand within the binding pocket.

Hydrophobic Interactions: Formed with nonpolar amino acid residues.

π-π Stacking: Occurs between the aromatic rings of the quinazolinone core and aromatic residues like tyrosine or phenylalanine.

For instance, docking studies on similar quinazolinone derivatives against PARP-1 have shown significant binding affinities, with docking scores sometimes exceeding those of reference inhibitors. benthamdirect.comrjeid.com These interactions are vital for the inhibitory potential of the compounds. mdpi.com By analyzing these binding modes, researchers can predict whether this compound is likely to be an effective inhibitor of a particular target. researchgate.net

| Protein Target | Therapeutic Area | Typical Interactions Observed | Example Docking Score (kcal/mol) for Derivatives |

|---|---|---|---|

| PARP-1 (Poly (ADP-ribose) polymerase-1) | Cancer | Hydrogen bonds with Gly, Ser; π-π stacking | -9.0 to -10.5 benthamdirect.comrjeid.com |

| AKT1 (Protein Kinase B) | Cancer | Hydrogen bonds with key catalytic residues | Not specified nih.gov |

| EGFR (Epidermal Growth Factor Receptor) | Cancer | Hydrogen bonds with the ATP binding site | Not specified nih.govnih.gov |

| STAT3 (Signal Transducer and Activator of Transcription 3) | Cancer | Hydrogen bonds and hydrophobic interactions | Not specified tandfonline.com |

| Cholinesterase (AChE) | Alzheimer's Disease | Hydrogen bonds within the active site | Comparable to Donepezil researchgate.net |

Molecular Dynamics Simulations for Binding Conformations and Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. mdpi.comfrontiersin.org This technique is applied to assess the stability of the complex formed between this compound and its putative protein target. tandfonline.com

An MD simulation begins with the docked complex and calculates the trajectory of atoms and molecules by solving Newton's equations of motion. youtube.com These simulations, often run for nanoseconds, provide insights into the conformational changes of both the ligand and the protein upon binding and help validate the docking results. tandfonline.commdpi.com Key parameters analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone or ligand atoms from their initial position over the course of the simulation. A stable RMSD value suggests the complex has reached equilibrium and is stable.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues. High fluctuations in the binding site can suggest instability, while low fluctuations point to a stable binding interaction.

For example, MD simulations performed on a quinazolinone derivative targeting PARP1 and STAT3 for 100 nanoseconds revealed that the ligand-protein complex remained stable throughout the simulation, supporting the compound's potential as an effective inhibitor. tandfonline.com Such studies are critical for confirming that the binding conformation of this compound predicted by docking is maintained in a more physiologically realistic, dynamic environment.

| Parameter | Description | Indication of a Stable Complex |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the change in the atomic coordinates of the protein-ligand complex from a reference structure over time. | Low, stable fluctuations around an average value after an initial equilibration period. |

| Root Mean Square Fluctuation (RMSF) | Measures the flexibility of individual amino acid residues in the protein. | Low fluctuation values for residues within the binding site, indicating stable ligand contact. |

| Radius of Gyration (Rg) | Measures the compactness of the protein structure. | A stable Rg value indicates the protein is not undergoing major unfolding or conformational changes. |

| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein over time. | Persistence of key hydrogen bonds identified in docking throughout the simulation. |

Prediction of Pharmacokinetic Profiles (ADME – Absorption, Distribution, Metabolism, Excretion) in Pre-clinical Contexts

In the early stages of drug discovery, it is essential to evaluate the pharmacokinetic properties of a compound to assess its potential as a drug candidate. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction models are widely used for this purpose. benthamdirect.comresearchgate.netbenthamdirect.com These computational tools predict a compound's drug-likeness and ADME profile based on its chemical structure.

For this compound, various software platforms like QikProp, SwissADME, and pkCSM can be used to calculate a range of physicochemical and pharmacokinetic descriptors. benthamdirect.comresearchgate.netbenthamdirect.com These predictions help identify potential liabilities, such as poor oral absorption or rapid metabolism, that may hinder the compound's development. Studies on related quinazolinone derivatives consistently show favorable ADME profiles, suggesting they are suitable drug candidates. benthamdirect.comrjeid.com

Key predicted parameters often include:

Oral Absorption: The percentage of the drug absorbed into the bloodstream after oral administration.

Blood-Brain Barrier (BBB) Penetration: Predicts whether the compound can cross into the central nervous system.

CYP2D6 Inhibition: Assesses the likelihood of the compound inhibiting a major drug-metabolizing enzyme, which could lead to drug-drug interactions.

Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.

In silico ADMET studies on various quinazolinone series have indicated good drug-like properties and acceptable pharmacokinetic profiles, supporting their potential for further development. epstem.nettandfonline.com

| ADME Parameter | Description | Favorable Range/Value for Drug Candidates |

|---|---|---|

| Molecular Weight (g/mol) | The mass of one mole of the compound. | < 500 (Lipinski's Rule) |

| logP (Octanol/Water Partition Coefficient) | Measures the lipophilicity of the compound. | < 5 (Lipinski's Rule) |

| Hydrogen Bond Donors | Number of O-H and N-H bonds. | < 5 (Lipinski's Rule) |

| Hydrogen Bond Acceptors | Number of N and O atoms. | < 10 (Lipinski's Rule) |

| Aqueous Solubility (logS) | Predicts the solubility of the compound in water. | > -4 |

| Human Intestinal Absorption (%) | Predicted absorption from the gut. | > 80% (High) |

Virtual Screening for Identification of Novel Biological Targets and Analogues

Virtual screening is a computational technique used to search large databases of chemical compounds to identify those that are most likely to bind to a specific biological target. researchgate.net Conversely, the structure of this compound can be used as a query in "reverse" virtual screening to identify potential new protein targets, thereby uncovering novel therapeutic applications.

This process can also be used to identify novel analogues. By searching for compounds with similar structural features or predicted binding properties to this compound, researchers can identify other molecules within vast chemical libraries that may possess similar or improved biological activity. This approach accelerates the hit-to-lead process by prioritizing which compounds to synthesize and test in the laboratory. nih.gov The quinazolinone scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets, making it an excellent candidate for such screening efforts. nih.gov

De Novo Drug Design Methodologies

De novo drug design involves the computational creation of novel molecular structures from scratch, tailored to fit the binding site of a specific biological target. nih.gov Instead of screening existing compounds, these methods build new molecules atom-by-atom or fragment-by-fragment.

The this compound structure can serve as a valuable starting point for de novo design. Its quinazolinone core can be used as a scaffold or as a fragment that computational algorithms can elaborate upon. By adding different functional groups or modifying the core structure, these programs can generate novel analogues with potentially enhanced properties, such as:

Increased binding affinity and selectivity for the target.

Improved ADME properties.

Novel intellectual property.

For example, a de novo design approach was successfully used to develop a novel series of 1,2,3,4-tetrahydroquinazolin-4-ones as potent Kinesin Spindle Protein (KSP) inhibitors for cancer therapy. nih.gov More advanced methods utilize artificial intelligence and machine learning to generate novel molecules with desired properties, representing the cutting edge of drug design. youtube.comyoutube.com

Future Perspectives and Research Challenges for 7 Methoxy 4 Methylquinazolin 2 1h One

Development of Highly Potent and Selective Derivatives with Improved Profiles

A primary objective in medicinal chemistry is the optimization of a lead compound to enhance its potency and selectivity, thereby improving its therapeutic index. For the 7-Methoxy-4-methylquinazolin-2(1H)-one scaffold, future research will focus on systematic structural modifications to create derivatives with superior pharmacological profiles.

Structure-activity relationship (SAR) studies on the broader quinazolinone class have revealed that substitutions at various positions on the ring system are crucial for biological activity. mdpi.comnih.gov For instance, modifications at the 2, 3, 6, and 8 positions can significantly influence the potency and target specificity of these compounds. nih.gov Research has shown that the introduction of different aryl groups or other substituents can lead to highly potent and selective agents. mdpi.comresearchgate.net For example, the optimization of spirocyclohexane-quinazolinones led to potent and selective PDE7 inhibitors with acceptable pharmacokinetic parameters. researchgate.net Similarly, the design of dihydroquinazolinone derivatives resulted in potent and selective agonists for M1 and M4 muscarinic acetylcholine (B1216132) receptors with good brain penetration. nih.gov

Future efforts for this compound would involve creating a library of analogues by introducing diverse chemical moieties at available positions. The goal is to identify substitutions that enhance interactions with a specific biological target while minimizing off-target effects.

Table 1: Key Positions for Substitution on the Quinazolinone Scaffold for Improved Activity

| Position | Potential Impact of Substitution |

|---|---|

| C2 | Introduction of methyl, thiol, or substituted aromatic rings can be essential for antimicrobial and anticancer activities. nih.gov |

| N3 | Substitution with aromatic rings or other functional groups is critical for modulating various biological activities. nih.gov |

| C6 & C7 | The quinazoline (B50416) scaffold shows bulk tolerance at these positions; modifications can influence receptor tyrosine kinase (RTK) inhibitory activity. nih.gov The existing methoxy (B1213986) group at C7 is a key feature for potential optimization. |

| C8 | The presence of a halogen atom at this position has been shown to improve antimicrobial activities. nih.gov |

These targeted modifications, guided by computational modeling and in vitro screening, are essential for developing next-generation candidates derived from the this compound core structure.

Exploration of Multi-Target Directed Ligands Based on the Quinazolinone Scaffold

Complex multifactorial diseases, such as cancer and neurodegenerative disorders, often involve multiple pathological pathways. plos.org The conventional "one molecule-one target" approach is frequently inadequate for treating such conditions. plos.org This has led to the development of multi-target directed ligands (MTDLs), which are single molecules designed to interact with multiple targets simultaneously. nih.govmdpi.com This strategy can offer improved efficacy, reduce the potential for drug resistance, and lower the risk of drug-drug interactions. nih.gov

The quinazoline scaffold is an ideal framework for designing MTDLs. nih.govmdpi.com For instance, quinazoline derivatives have been developed as potent inhibitors of multiple receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2, as well as tubulin polymerization, combining antiangiogenic and cytotoxic effects in a single agent. nih.gov In the context of Alzheimer's disease, quinazolinone derivatives have been designed to simultaneously inhibit both cholinesterase and inflammation, or cholinesterase and β-secretase (BACE-1), addressing multiple facets of the disease's pathology. nih.govnih.gov

Future research on this compound should explore its potential as a scaffold for novel MTDLs. By strategically hybridizing this core with other pharmacophores, it may be possible to design new chemical entities that modulate multiple relevant targets for a specific disease. For example, combining the quinazolinone core with moieties known to interact with targets in neuroinflammation and protein aggregation could yield promising candidates for neurodegenerative diseases. nih.gov

Innovative Strategies for Enhanced Biodistribution and Selectivity

A significant challenge in drug development is ensuring that a therapeutic agent reaches its intended target in the body at a sufficient concentration without causing toxicity to healthy tissues. nih.gov Targeted drug delivery systems are designed to improve the biodistribution and pharmacokinetics of drugs. nih.gov These strategies can be pivotal for unlocking the full therapeutic potential of this compound derivatives.

Innovations in drug delivery include the use of nanocarriers, such as liposomes and polymeric nanoparticles, which can encapsulate therapeutic agents. nih.gov These carriers can be engineered to improve drug solubility, protect the drug from premature degradation, and modify its release profile. nih.govnih.gov The relatively large size of nanoparticles compared to free drugs reduces their diffusion across intact blood vessels, thereby decreasing systemic exposure and potential toxicity. nih.gov

Furthermore, these delivery systems can be actively targeted by attaching specific ligands (e.g., antibodies, peptides) to their surface that recognize and bind to receptors overexpressed on target cells. unipd.it This active targeting enhances the accumulation of the drug at the desired site of action, improving efficacy and selectivity. unipd.it For derivatives of this compound, particularly those developed for cancer, loading them into actively targeted nanoparticles could significantly enhance their delivery to tumor tissues while sparing healthy cells.

Integration of Advanced 'Omics' Technologies for Deeper Mechanistic Insights

Understanding the precise mechanism of action of a compound is fundamental to its development as a therapeutic agent. Advanced "omics" technologies—including genomics, transcriptomics, proteomics, and metabolomics—provide a powerful, high-throughput approach to comprehensively analyze the molecular changes induced by a compound in a biological system. frontiersin.orgnih.gov

By applying these technologies, researchers can move beyond preliminary screening and gain crucial mechanistic insights into how this compound derivatives exert their effects. This knowledge is invaluable for optimizing lead compounds, identifying potential side effects early in development, and designing more rational and effective therapies. nih.gov

Addressing Potential Resistance Mechanisms in Biological Systems

The development of drug resistance is a major obstacle in the treatment of many diseases, including cancer and bacterial infections. researchgate.netrsc.org Biological systems can develop resistance through various mechanisms, such as target mutation, activation of alternative signaling pathways, or increased drug efflux from cells via transporter proteins. nih.gov

For any new class of therapeutic agents based on the this compound scaffold, it is crucial to anticipate and address potential resistance mechanisms from the outset. Research should be directed toward understanding how cells might adapt to long-term exposure to these compounds.

One promising avenue is the investigation of quinazolinone derivatives as resistance-modifying agents themselves. For example, some quinazoline and quinoline (B57606) derivatives have been shown to act as efflux pump inhibitors (EPIs) in resistant strains of Staphylococcus aureus. nih.gov These compounds can restore the efficacy of existing antibiotics by blocking the pump that expels them from the bacterial cell. nih.gov Future research could explore whether derivatives of this compound possess similar properties or could be designed to overcome known resistance mechanisms, potentially through a multi-target approach that simultaneously hits the primary target and a resistance pathway. rsc.org

Strategic Directions for Pre-clinical Translational Research

Translational research acts as the critical bridge between basic science discoveries and clinical applications, aiming to ensure that promising compounds from the laboratory can be successfully developed into safe and effective treatments for patients. nih.gov A robust pre-clinical strategy is essential for advancing derivatives of this compound toward clinical trials.

This process involves rigorous evaluation in a series of progressively more complex biological models. nih.gov Key steps include:

In Vitro Characterization: Comprehensive testing against a panel of relevant cell lines to confirm potency, selectivity, and mechanism of action. For example, anticancer derivatives would be tested against a panel of human tumor cell lines. nih.gov

ADMET Profiling: Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to ensure the compound has suitable drug-like characteristics.

In Vivo Efficacy Studies: Evaluation in appropriate animal models of the target disease is a critical step. nih.gov For instance, a potential anticancer derivative would be tested in mouse xenograft models to determine its ability to inhibit tumor growth. nih.gov Studies have shown that some quinazolinone-based compounds can inhibit tumor growth in mice at low doses without obvious toxicity. nih.gov

Biomarker Identification: Using 'omics' and other technologies to identify biomarkers that can track the drug's activity and predict patient response in future clinical trials.

A key challenge in translational research is that a single pre-clinical model cannot fully replicate a complex human disease. nih.gov Therefore, employing a combination of well-validated in vitro and in vivo models is crucial to build a strong case for advancing a compound to clinical investigation. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 7-Methoxy-4-methylquinazolin-2(1H)-one, and how are the products validated?

- Answer : The compound is typically synthesized via cyclocondensation of anthranilic acid derivatives with appropriate carbonyl reagents. For example, 7-chloro-2-methylquinazolin-4(3H)-one analogs are prepared by reacting substituted anthranilic acids with acetic anhydride, followed by chlorination or methoxylation . Characterization involves elemental analysis (C, H, N), FT-IR (to confirm carbonyl and methoxy groups), NMR (¹H/¹³C for substituent positioning), and mass spectrometry (to verify molecular ion peaks) .

Q. How is the antimicrobial activity of this compound evaluated experimentally?

- Answer : Antimicrobial assays include:

- Broth microdilution (MIC determination against Gram-positive/negative bacteria and fungi) .

- Agar diffusion to assess zone of inhibition.

- Structural analogs like 7-chloro-2-methylquinazolinones show activity against Staphylococcus aureus and Escherichia coli, suggesting similar testing frameworks apply .

Q. What spectroscopic techniques confirm the structural integrity of synthesized this compound?

- Answer :

- ¹H NMR : Peaks for methoxy (~δ 3.8–4.0 ppm) and methyl groups (~δ 2.5 ppm) .

- ¹³C NMR : Carbonyl (C=O, ~δ 160–170 ppm) and aromatic carbons.

- IR : Stretching vibrations for C=O (~1650 cm⁻¹) and C-O (methoxy, ~1250 cm⁻¹) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and stability of this compound?

- Answer : DFT calculations (e.g., B3LYP/6-31G*) model:

- HOMO-LUMO gaps to assess reactivity .

- Electrostatic potential maps to identify nucleophilic/electrophilic sites .

- Exact exchange terms improve accuracy in thermochemical properties (e.g., atomization energies with <3 kcal/mol deviation) .

Q. What catalytic strategies enhance the efficiency of quinazolinone synthesis, and can they be applied to this compound?

- Answer : Heterogeneous solid acid catalysts (e.g., zeolites or sulfonated carbons) improve yield and reduce reaction time by facilitating cyclization. For example, silica-supported catalysts achieve >85% yield in dihydroquinazolinone synthesis under solvent-free conditions .

Q. How can researchers resolve contradictions in biological activity data across studies of quinazolinone derivatives?

- Answer : Strategies include:

- Standardized assay protocols (e.g., CLSI guidelines for MIC testing) .

- Purity validation via HPLC (>95% purity thresholds).

- Computational docking to correlate substituent effects (e.g., methoxy vs. chloro) with target binding (e.g., bacterial topoisomerases) .

Q. What crystallographic techniques determine the crystal structure of this compound?

- Answer : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL refines lattice parameters and hydrogen-bonding networks. For example, SHELX software resolves disorder in heterocyclic systems with R-factors <0.05 .

Q. How do structure-activity relationship (SAR) studies guide optimization of this compound for enhanced bioactivity?

- Answer : Key modifications include:

- Substituent variation : Replacing methoxy with bulkier groups (e.g., trifluoromethyl) to enhance lipophilicity and membrane penetration .

- Heterocyclic fusion : Adding triazole or benzothiazole rings (e.g., MHY2251 analogs) to modulate SIRT1 inhibition or anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.